molecular formula C18H22 B14229036 1,1'-(2-Methylpentane-1,1-diyl)dibenzene CAS No. 824401-02-7

1,1'-(2-Methylpentane-1,1-diyl)dibenzene

Cat. No.: B14229036
CAS No.: 824401-02-7
M. Wt: 238.4 g/mol
InChI Key: UHXCYTXAFBUXAZ-UHFFFAOYSA-N
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Description

1,1’-(2-Methylpentane-1,1-diyl)dibenzene is an organic compound with the molecular formula C18H22 It is a derivative of dibenzene, where the central carbon atom is substituted with a 2-methylpentane group

Preparation Methods

The synthesis of 1,1’-(2-Methylpentane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2-methylpentane derivatives under specific conditions. One common method involves Friedel-Crafts alkylation, where benzene reacts with 2-methylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,1’-(2-Methylpentane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents such as chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated derivatives, while nitration produces nitro compounds.

Scientific Research Applications

1,1’-(2-Methylpentane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1’-(2-Methylpentane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include signal transduction mechanisms that lead to changes in cellular functions.

Comparison with Similar Compounds

1,1’-(2-Methylpentane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:

    1,1’-(propane-1,2-diyl)dibenzene: This compound has a similar structure but with a propane group instead of a 2-methylpentane group.

    1,1-Diphenylethylene: Another related compound, 1,1-Diphenylethylene, has a simpler structure with an ethylene group.

Properties

CAS No.

824401-02-7

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

(2-methyl-1-phenylpentyl)benzene

InChI

InChI=1S/C18H22/c1-3-10-15(2)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15,18H,3,10H2,1-2H3

InChI Key

UHXCYTXAFBUXAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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